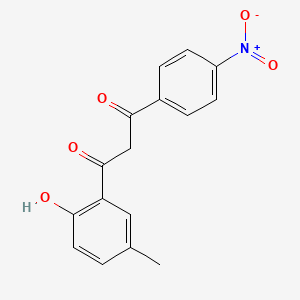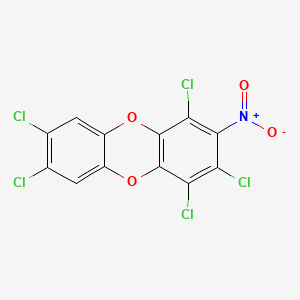![molecular formula C8H11N3O3 B14333954 5-[(2-Aminoethyl)amino]-2-nitrophenol CAS No. 110220-06-9](/img/no-structure.png)
5-[(2-Aminoethyl)amino]-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-Aminoethyl)amino]-2-nitrophenol is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and nitro groups makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminoethyl)amino]-2-nitrophenol typically involves the nitration of 2-aminophenol followed by the introduction of the 2-aminoethyl group. One common method is as follows:
Nitration of 2-aminophenol: This step involves the reaction of 2-aminophenol with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
Introduction of the 2-aminoethyl group: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the 2-aminoethyl group at the amino position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
5-[(2-Aminoethyl)amino]-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-[(2-Aminoethyl)amino]-2-aminophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
科学研究应用
5-[(2-Aminoethyl)amino]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 5-[(2-Aminoethyl)amino]-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations that enhance or modulate its biological activity.
相似化合物的比较
Similar Compounds
2-Amino-5-nitrophenol: Lacks the 2-aminoethyl group, making it less versatile in certain reactions.
5-Amino-2-nitrophenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Amino-4-nitrophenol: Another isomer with distinct chemical properties.
Uniqueness
5-[(2-Aminoethyl)amino]-2-nitrophenol is unique due to the presence of both the 2-aminoethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
| 110220-06-9 | |
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
5-(2-aminoethylamino)-2-nitrophenol |
InChI |
InChI=1S/C8H11N3O3/c9-3-4-10-6-1-2-7(11(13)14)8(12)5-6/h1-2,5,10,12H,3-4,9H2 |
InChI 键 |
WCKMHCZJWWLPFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NCCN)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)


